molecular formula C22H22F3N3O2S B460717 2-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide CAS No. 664999-29-5

2-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B460717
CAS No.: 664999-29-5
M. Wt: 449.5g/mol
InChI Key: MHNJJFZWMXVMNH-UHFFFAOYSA-N
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Description

2-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide is a complex organic compound characterized by its unique structural features, including a cyano group, an ethyl group, a trifluoromethyl group, and a tetrahydroquinoline core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Addition of the Trifluoromethyl Group: This step often involves radical trifluoromethylation, which can be facilitated by reagents such as trifluoromethyl iodide in the presence of a radical initiator.

    Formation of the Sulfanyl Linkage: The sulfanyl group can be introduced through a thiolation reaction, where a thiol reacts with the quinoline derivative.

    Acetamide Formation: Finally, the acetamide moiety is formed by reacting the intermediate with 3-methoxyphenylacetic acid under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Medicine

In medicinal chemistry, it is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the cyano group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
  • 2-[[3-cyano-6-ethyl-4-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

Uniqueness

The presence of the trifluoromethyl group in 2-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide distinguishes it from similar compounds, providing enhanced lipophilicity and metabolic stability, which are crucial for its biological activity and potential therapeutic applications.

Properties

IUPAC Name

2-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O2S/c1-3-13-7-8-18-16(9-13)20(22(23,24)25)17(11-26)21(28-18)31-12-19(29)27-14-5-4-6-15(10-14)30-2/h4-6,10,13H,3,7-9,12H2,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNJJFZWMXVMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)OC)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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